![molecular formula C21H18N4O3S2 B11159926 1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B11159926.png)
1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
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Overview
Description
1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Introduction of the phenyl group: This step might involve the use of phenylhydrazine.
Attachment of the thiophene ring: This can be done through a coupling reaction.
Addition of the sulfamoylbenzyl group: This step might involve the use of a sulfonamide derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents like potassium permanganate.
Reduction: This can be achieved using reducing agents such as sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids, while reduction might yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Lacks the sulfamoylbenzyl group.
N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Lacks the phenyl group.
Uniqueness
1-phenyl-N-(4-sulfamoylbenzyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to the presence of both the phenyl and sulfamoylbenzyl groups, which might confer specific biological activities or chemical properties not found in similar compounds.
Properties
Molecular Formula |
C21H18N4O3S2 |
---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
2-phenyl-N-[(4-sulfamoylphenyl)methyl]-5-thiophen-2-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C21H18N4O3S2/c22-30(27,28)17-10-8-15(9-11-17)14-23-21(26)19-13-18(20-7-4-12-29-20)24-25(19)16-5-2-1-3-6-16/h1-13H,14H2,(H,23,26)(H2,22,27,28) |
InChI Key |
NSMIVZOFSICVQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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